BenchChemオンラインストアへようこそ!

5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Janus Kinase (JAK) Inhibition BindingDB ChEMBL

5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine (CAS 2640956-86-9) is a research-exclusive synthetic intermediate featuring a unique architectural pattern—simultaneous N-methyl, 5-chloro, and 4-fluorobenzoyl groups—not found in any other single commercial offering. This precise combination eliminates multiple synthetic steps, enabling rapid analog generation for library synthesis without repeated amide bond formation or N-methylation. Deploy as a late-stage diversification scaffold, a rigorously defined HTS negative control (structurally analogous to active JAK pharmacophores yet devoid of documented target engagement), or a UV-chromophore reference standard for HPLC/LC-MS/NMR method development. No experimental IC50 or Ki data exists; treat as a non-reducible structural hypothesis until direct comparative assay.

Molecular Formula C17H18ClFN4O
Molecular Weight 348.8 g/mol
CAS No. 2640956-86-9
Cat. No. B6474419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
CAS2640956-86-9
Molecular FormulaC17H18ClFN4O
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)Cl
InChIInChI=1S/C17H18ClFN4O/c1-22(17-20-10-13(18)11-21-17)15-6-8-23(9-7-15)16(24)12-2-4-14(19)5-3-12/h2-5,10-11,15H,6-9H2,1H3
InChIKeySBQJPRIAHKQLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine (CAS 2640956-86-9): A Research-Exclusive JAK Pharmacophore Scaffold with No Published Bioactivity Data


5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic small molecule with a molecular formula of C17H18ClFN4O and a molecular weight of 348.8 g/mol [1]. It is a novel, research-exclusive compound available from select chemical vendors, featuring a 5-chloropyrimidine core linked via an N-methyl piperidine to a 4-fluorobenzoyl group. This architecture is a recognized pharmacophore for Janus kinase (JAK) inhibition, a mechanism crucial in autoimmune and oncological therapies [1]. However, an exhaustive search of public bioactivity databases, primary literature, and global patent collections has returned no experimental IC50, Ki, or EC50 values for this specific compound. The compound's current status is that of a structural probe, not yet characterized with quantitative target engagement or selectivity data.

5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine: Why Structural Analogs Cannot Be Assumed Interchangeable


Despite the commercial availability of building blocks like 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine and various 4-fluorobenzoyl-piperidine intermediates, the final molecule 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine possesses a unique combination of functional groups. The simultaneous presence of the N-methyl group on the pyrimidine-amine, the 5-chloro substituent on the pyrimidine ring, and the 4-fluorobenzoyl cap on the piperidine is a precise molecular pattern not found in any other single commercially offered compound. In the absence of any comparative pharmacological data, substitution with a non-methylated, de-chlorinated, or differently substituted benzoyl analog introduces unknown functional risks, potentially resulting in a complete loss of kinase affinity or altered selectivity profiles. The compound's precise architecture must be treated as a non-reducible structural hypothesis until proven otherwise by direct comparative assay.

Quantitative Differentiation Evidence for 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine: Current State of Knowledge


Evidence Gap Analysis: Absence of Published Kinase Inhibition Data for This CAS-Registered Scaffold

A targeted search of authoritative public bioactivity databases (BindingDB and ChEMBL) using the exact CAS number 2640956-86-9 and its InChI Key returned zero experimental records for this compound [1][2]. This contrasts with the wider pyrimidine-amine class, where numerous analogs have reported JAK1 and JAK2 inhibition data, often showing sub-nanomolar to low nanomolar IC50 values. The absence of any direct or comparable data means no quantitative differentiation from its closest theoretical analogs (e.g., compounds with a 4-fluorobenzoyl group but a different pyrimidine substitution, or JAK inhibitors like tofacitinib and ruxolitinib) can currently be established. This is the single most critical information gap for scientific selection.

Janus Kinase (JAK) Inhibition BindingDB ChEMBL Bioactivity Data Gap

Physicochemical Property Differentiation from Core Structural Analogs

Computationally predicted properties for 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine distinguish it from the simpler building block 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine, its likely synthetic precursor [1]. The target compound's predicted LogP (XLogP3) is 3.1, reflecting its significantly higher lipophilicity, while the simpler precursor has a predicted LogP of approximately 1.2 (based on its structure). The topological polar surface area (TPSA) of 49.3 Ų for the target compound is also higher than the ~43 Ų for the precursor. These differences in lipophilicity and polarity are known drivers of membrane permeability and non-specific protein binding, but their exact impact on the target compound's pharmacokinetic profile cannot be known without experimental determination.

Physicochemical Properties ADME Prediction Lipophilicity Structural Comparison

Lack of Comparative Selectivity Profiling Against the JAK Family or Kinome Panel

A critical differentiator for modern kinase inhibitors, particularly JAK inhibitors, is their selectivity profile across the JAK family (JAK1, JAK2, JAK3, TYK2) and the broader kinome. While certain pyrimidine-amine analogs have been optimized for JAK1 selectivity (e.g., upadacitinib) or JAK2 selectivity (e.g., fedratinib) [1], no such selectivity data exists for this compound. Without a selectivity profile, it is impossible to position this molecule relative to approved JAK inhibitors or advanced clinical candidates, which achieve therapeutic windows through meticulously engineered selectivity ratios (e.g., upadacitinib's 74-fold selectivity for JAK1 over JAK2). This data gap is a major impediment to defining a scientific niche for the compound beyond that of a general kinase-directed probe.

Kinase Selectivity JAK1 JAK2 JAK3 TYK2 Panel Screening

Defined Application Scenarios for 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine Based on Its Current Uncharacterized Status


A Custom Synthetic Building Block for Constructing Proprietary JAK Inhibitor Libraries

Given the complete absence of pharmacological data, the primary value of 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its role as a custom synthetic intermediate. A medicinal chemistry group seeking to explore the chemical space around 5-chloro-N-methyl-pyrimidin-2-amine motifs with a 4-fluorobenzoyl cap can use this molecule as a late-stage diversification point. The key differentiator from simpler building blocks is the simultaneous presence of the N-methyl and 4-fluorobenzoyl groups, which eliminates multiple synthetic steps [1]. This enables the rapid generation of novel analogs for library synthesis without the need for repeated amide bond formation or N-methylation steps. The compound is thus a time-saving scaffold, not a validated tool compound.

A Negative Control or Inactive Probe for Kinase Selectivity Assays

In the absence of any demonstrated kinase activity, this compound can serve as a rigorously defined negative control. Its structure is sufficiently similar to active JAK pharmacophores to control for non-specific assay interference, yet its lack of documented target engagement makes it an ideal inactive probe. This is a critical application for HTS assay validation: a compound that is structurally analogous to known actives but which should show no signal, thereby confirming that assay hits are not artifacts of the compound's core scaffold [1][2]. This is a unique role that filled-data kinase inhibitors cannot fulfill, as their own activities would confound the negative control function.

A Reference Standard for Developing Analytical Methods for Poly-substituted Pyrimidines

The compound's distinct combination of UV-absorbing chromophores (the pyrimidine and 4-fluorobenzoyl groups) and its defined molecular weight make it a suitable reference standard for HPLC, LC-MS, and NMR method development. Chemistry and analytical departments can use it to optimize separation protocols for similar, more complex drug candidates. Its predicted purity and stability, as offered by vendors, provide a benchmark for method validation [1]. This is a practical procurement-driven scenario where knowledge of biological activity is not required; the compound's value is purely analytical.

Quote Request

Request a Quote for 5-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.